molecular formula C13H25N3O3S B5819000 1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine

1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine

Cat. No. B5819000
M. Wt: 303.42 g/mol
InChI Key: HLCRIHOHZBAXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine is a chemical compound related to the piperazine family, a group known for its diverse chemical and pharmacological properties. These compounds are particularly interesting in medicinal chemistry for their muscarinic receptor binding and potential pharmacological activities.

Synthesis Analysis

The synthesis of 1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine derivatives typically involves multi-step organic reactions. McCombie et al. (2002) described the synthesis based on 1-[4-(4-arylsulfonyl)phenylmethyl]-4-(1-aroyl-4-piperidinyl)-piperazine skeleton, indicating the role of methyl groups and arylsulfonyl groups in achieving selectivity for the M(2) muscarinic receptor subtype (McCombie et al., 2002).

Molecular Structure Analysis

Density Functional Theory (DFT) has been employed to optimize the structures of benzenesulfonamide compounds containing piperazine heterocycles, highlighting their structural consistency with crystal structures obtained via X-ray diffraction. This is particularly noted in compounds like 1-ethyl-4-(phenylsulfonyl)piperazine, providing insights into their molecular configuration and interactions (Jun-Li Xiao et al., 2022).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, including carbonylation reactions catalyzed by rhodium as described by Ishii et al. (1997), where carbonylation occurs at a C−H bond adjacent to a nitrogen atom, influenced by the electronic nature of substituents (Ishii et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The single-crystal structure and detailed molecular geometry of such compounds can be studied through X-ray crystallography, as demonstrated by Naveen et al. (2007), which showcases the typical chair conformation of the piperazine ring (Naveen et al., 2007).

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3S/c1-3-14-8-10-15(11-9-14)13(17)12-4-6-16(7-5-12)20(2,18)19/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCRIHOHZBAXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.